2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone typically involves the bromination of 3-bromo-5-fluoro-4-methoxyacetophenone. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attacks. The methoxy and fluoro groups can modulate the electronic properties of the aromatic ring, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks the additional bromine and fluorine atoms, resulting in different reactivity and applications.
2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: Similar structure but with only one bromine atom, leading to variations in chemical behavior.
Uniqueness
2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7Br2FO2 |
---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
LMBWKUWBQQYKHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)CBr)F |
Origin of Product |
United States |
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